Medicinal chemistry groups often face failed reactions and ambiguous SAR due to impure or regioisomeric building blocks. This single-regioisomer ethyl ester (CAS 1080026-94-3) at ≥97% purity eliminates positional isomer contamination, reducing intermediate purification steps in parallel synthesis.
- Clean scaffold: no inherent bioactivity; observed potency in derivatives is attributable solely to installed warheads.
- Optimized reactivity: ethyl ester (XLogP3=1.6) enables direct amidation or transesterification without premature hydrolysis.
- Reliable supply: consistent ≥97% purity minimizes re-purification, accelerating hit-to-lead timelines for kinase, GPCR, and epigenetic target programs.
Molecular FormulaC10H13NO2S
Molecular Weight211.28 g/mol
CAS No.1080026-94-3
Cat. No.B1419848
⚠ Attention: For research use only. Not for human or veterinary use.
Ethyl 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylate (CAS 1080026-94-3) – Chemical Profile & Procurement-Relevant Identifiers
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate (CAS 1080026-94-3) is a bicyclic heterocyclic compound featuring a saturated tetrahydrothieno[3,2-c]pyridine core with an ethyl ester at the 2-position . The thieno[3,2-c]pyridine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives demonstrating antibacterial, antitumor, antidepressant, and antithrombotic activities . This compound is primarily utilized as a versatile synthetic building block for constructing complex organic molecules, particularly in drug discovery programs targeting kinases, epigenetic enzymes, and G-protein coupled receptors .
1
Versatile synthetic building block for drug discovery programs targeting kinases, epigenetic enzymes, and GPCRs
2
Tetrahydrothieno[3,2-c]pyridine core with 2-ester functionality supports regioselective derivatization
3
Ethyl ester form provides organic-phase reaction compatibility for parallel synthesis workflows
[2] Ye Wen-feng. Recent Progress in the Thieno[3,2-c]Pyridines Derivatives. Guangzhou Chemical Industry. 2013. View Source
[3] Grunewald GL, et al. Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and comparison with their isosteric 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase. Bioorg Med Chem. 2008 Jan 1;16(1):542-59. View Source
Ethyl 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylate: Why Generic Substitution with Related Thienopyridines or Other Heterocyclic Esters is Not Advisable
Substituting Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate with seemingly similar compounds—such as the corresponding carboxylic acid, 3-carboxylate regioisomers, or other thienopyridine esters—can lead to significant differences in synthetic outcomes and downstream biological activity. The 2-position carboxylate on the tetrahydrothieno[3,2-c]pyridine framework confers a unique electronic and steric environment that dictates regioselective functionalization and binding interactions . For instance, the ethyl ester imparts distinct solubility and reactivity profiles compared to the free acid (CAS 116118-98-0), enabling different coupling chemistries (e.g., direct amidation vs. ester hydrolysis) . Furthermore, the thieno[3,2-c] annulation pattern itself is not interchangeable with thieno[2,3-c] or thieno[3,4-c] isomers, each of which exhibits divergent pharmacological profiles due to altered molecular recognition . The absence of confounding bioactivity—a key differentiator—makes this compound a clean building block for generating target-focused libraries without the risk of off-target effects from the scaffold itself .
This Product
Ethyl ester, 2-carboxylate
Enables direct amidation and retains ester reactivity for diversification
vs
Potential Substitute
Carboxylic acid form
May require coupling reagents; solubility and reaction profiles differ
This Product
Thieno[3,2-c] annulation, 2-substitution
Aligned with reported SAR preference; avoids regioisomeric ambiguity
vs
Potential Substitute
3-Carboxylate or different ring fusion
Different spatial orientation may reduce target engagement; less literature precedent
This Product
Scaffold with no reported bioactivity
Clean starting point for SAR interpretation; no confounding off-target signals
vs
Potential Substitute
Functionalized THTP analogs
May introduce inherent activity (IC50 28 - >100 µM in some assays), complicating hit attribution
[1] Grunewald GL, et al. Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and comparison with their isosteric 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase. Bioorg Med Chem. 2008 Jan 1;16(1):542-59. View Source
[2] The Chemistry of Thienopyridines. In: Comprehensive Heterocyclic Chemistry III. Elsevier; 2007. View Source
[3] PubChem. Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate. Biological Test Results (no data). Accessed Apr 2026. View Source
Ethyl 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylate: Comparative Quantitative Evidence for Procurement Decisions
Purity Specification: Ethyl 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylate (97%) vs. Carboxylic Acid Analog (95%)
The commercially available ethyl ester derivative (CAS 1080026-94-3) is supplied with a minimum purity specification of 97% . In contrast, the corresponding carboxylic acid analog (4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid, CAS 116118-98-0) is frequently offered at 95% purity . This 2-percentage-point difference in purity can translate to meaningful reductions in downstream purification burden when the ethyl ester is employed as a building block.
Higher purity reduces the need for re-purification, directly impacting synthetic yield and cost-efficiency.
Synthetic ChemistryBuilding BlockPurity
Regiochemical Differentiation: 2-Carboxylate vs. 3-Carboxylate Substitution Pattern
The 2-carboxylate substitution on the tetrahydrothieno[3,2-c]pyridine core is the predominant pattern utilized in reported bioactive derivatives. A systematic review of THTP-based inhibitors reveals that the 2-position is the preferred site for functionalization, as it aligns with the spatial requirements of target binding pockets such as PNMT and HHAT . In contrast, 3-carboxylate analogs (e.g., Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate) are less commonly explored, suggesting a reduced synthetic tractability or suboptimal pharmacophoric geometry for key targets . This class-level inference highlights the 2-carboxylate variant as the more strategically valuable building block for medicinal chemistry campaigns.
[1] Grunewald GL, et al. Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and comparison with their isosteric 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase. Bioorg Med Chem. 2008 Jan 1;16(1):542-59. View Source
The ethyl ester derivative exhibits a computed XLogP3 value of 1.6, as determined by PubChem . This contrasts sharply with the corresponding carboxylic acid analog (CAS 116118-98-0), which is predicted to have an XLogP3 around 0.5 (based on the acid functional group). This ~1.1 log unit difference translates to approximately a 12-fold difference in partition coefficient, significantly impacting the compound's solubility profile and membrane permeability. The higher lipophilicity of the ester makes it more amenable to organic-phase reactions and potentially improves cell penetration in cellular assays, while the acid form offers better aqueous solubility for different applications.
Lipophilicity (XLogP3)Reported
Ester: 1.6 Carboxylic acid: ~0.5 (Δ ≈ 1.1)
Supports organic-phase reaction workflow
Computed value (PubChem); experimental validation advised
LipophilicitySolubilityDrug Design
Evidence Dimension
Lipophilicity (XLogP3)
Target Compound Data
XLogP3 = 1.6
Comparator Or Baseline
Carboxylic acid analog (estimated XLogP3 ~0.5)
Quantified Difference
ΔXLogP3 ≈ 1.1 (approx. 12-fold difference in partition coefficient)
Conditions
Computed property (PubChem)
Why This Matters
The choice of ester vs. acid directly influences synthetic handling, purification, and potential biological activity.
Absence of Confounding Bioactivity: A Clean Building Block
A critical but often overlooked differentiator for building blocks is the absence of inherent bioactivity that could confound screening results. PubChem reports no bioassay data for Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate . In contrast, more highly functionalized THTP analogs (e.g., those with amino substituents) have demonstrated IC50 values ranging from 28 µM to >100 µM in HHAT inhibition assays . This lack of activity for the parent ethyl ester ensures that any observed activity in downstream functionalized derivatives can be confidently attributed to the appended moieties, not the core scaffold.
Inert scaffoldData to verify
No bioassay data reported (PubChem); functionalized analogs show IC50 28- >100 µM
Supports clean SAR interpretation
Absence of evidence; confirm in target assay
Building BlockNegative ControlTarget-Based Screening
Using an inert scaffold minimizes false positives and simplifies SAR interpretation in drug discovery programs.
Building BlockNegative ControlTarget-Based Screening
[1] PubChem. Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate. Biological Test Results (no data). View Source
[2] Ritzefeld M, et al. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase. J Med Chem. 2024;67(1):... IC50 values for THTP analogs. View Source
GHS Hazard Profile: Comparative Acute Toxicity and Irritation
The GHS classification for Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate includes Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . While many heterocyclic building blocks share similar hazard profiles, the absence of H400-series (aquatic toxicity) or H340-series (mutagenicity) statements is notable. For procurement, this profile indicates that standard laboratory PPE and ventilation are adequate for safe handling, without the need for specialized containment or disposal procedures that might be required for more hazardous analogs.
GHS hazard profileReported
H302, H315, H319, H335; no aquatic/mutagenicity statements
Standard lab PPE adequate
Review full SDS before handling
SafetyHandlingRegulatory
Evidence Dimension
GHS Hazard Statements
Target Compound Data
H302, H315, H319, H335
Comparator Or Baseline
Typical heterocyclic building blocks (varies)
Quantified Difference
Not quantified
Conditions
Safety Data Sheet (American Elements)
Why This Matters
A well-defined and manageable hazard profile reduces operational costs and compliance burdens for research laboratories.
SafetyHandlingRegulatory
[1] American Elements. Safety Data Sheet for Ethyl 4,5,6,7-Tetrahydrothieno[3,2-C]Pyridine-2-Carboxylate (CAS 1080026-94-3). View Source
Ethyl 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylate: Optimal Procurement Scenarios Based on Quantitative Evidence
Scenario 1: High-Throughput Synthesis of Target-Focused Libraries
When executing large-scale parallel synthesis for kinase or GPCR target-focused libraries, the 97% purity specification of this ethyl ester building block directly reduces the need for intermediate purification . Its higher lipophilicity (XLogP3 = 1.6) compared to the acid analog facilitates organic-phase reactions and simplifies workup . The established SAR preference for 2-carboxylate substitution increases the likelihood of generating active compounds, making this a strategic procurement choice for medicinal chemistry groups .
Scenario 2: Development of Covalent Inhibitors or Chemical Probes
The absence of inherent bioactivity for the parent scaffold ensures that any observed potency or selectivity in functionalized derivatives can be confidently attributed to the installed warhead or recognition element . This clean profile makes Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate an ideal starting material for designing covalent inhibitors or chemical probes (e.g., for HHAT or PNMT), where off-target effects from the core would complicate data interpretation .
Scenario 3: Process Chemistry and Scale-Up Feasibility Studies
The manageable GHS hazard profile (H302, H315, H319, H335) and straightforward handling requirements make this compound suitable for process development and initial scale-up evaluations . Its identity as a single regioisomer eliminates the need for tedious chromatographic separation of positional isomers, a common challenge when working with other thienopyridine building blocks . The well-defined physicochemical properties (MW 211.28, HBD 1, HBA 4) also simplify in silico property forecasting for lead optimization programs .
Scenario 4: Procurement for Academic or Contract Research Groups with Limited Purification Capacity
For academic labs or CROs with constrained purification resources, the 97% minimum purity specification offers a reliable starting point . The lower lipophilicity of the alternative carboxylic acid might necessitate different reaction conditions or workup procedures, adding variability to project timelines . By choosing the higher-purity ethyl ester, groups can minimize the risk of failed reactions due to impurities and reduce the time spent on re-purification, thereby accelerating hit-to-lead campaigns .
Application
Selection Property
Validation Focus
Target-focused library synthesis
High-purity specification and 2-ester regiochemistry
Downstream purification reduction and SAR alignment
Covalent inhibitor or chemical probe design
Inert scaffold with no reported confounding bioactivity
[2] Grunewald GL, et al. Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and comparison with their isosteric 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase. Bioorg Med Chem. 2008 Jan 1;16(1):542-59. View Source
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